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Compound of Interest

N-Methyl-N-(4-thien-2-
Compound Name:
ylbenzyl)amine

cat. No.: B1311022

An In-depth Technical Guide to N-Methyl-N-(4-thien-
2-ylbenzyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-(4-thien-2-ylbenzyl)amine is a tertiary amine featuring a benzylamine core
structure substituted with a thiophene ring. This compound belongs to a class of molecules that
are of significant interest in medicinal chemistry and materials science. The presence of the
thiophene moiety, a common heterocycle in pharmaceuticals, combined with the benzylamine
scaffold, suggests potential for diverse biological activities. This guide provides a
comprehensive overview of its chemical structure, a plausible synthetic route, detailed
characterization parameters, and a discussion of its potential biological significance.

Chemical Structure and Properties

N-Methyl-N-(4-thien-2-ylbenzyl)amine consists of a central nitrogen atom bonded to a methyl
group, a benzyl group, which is in turn substituted at the para (4) position with a thien-2-yl

group.

e IUPAC Name: N-Methyl-1-(4-(thiophen-2-yl)phenyl)methanamine

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1311022?utm_src=pdf-interest
https://www.benchchem.com/product/b1311022?utm_src=pdf-body
https://www.benchchem.com/product/b1311022?utm_src=pdf-body
https://www.benchchem.com/product/b1311022?utm_src=pdf-body
https://www.benchchem.com/product/b1311022?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1311022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Molecular Formula: C12H13NS
e Molecular Weight: 203.31 g/mol
e CAS Number: 1020063-54-4[1]

Table 1: Predicted Physicochemical Properties

Property Value Source
Molecular Weight 203.31 g/mol PubChem|[2]
XLogP3 3.1 PubChem|[2]
Hydrogen Bond Donor Count 0 PubChem|[2]
Hydrogen Bond Acceptor

1 PubChem][2]
Count
Rotatable Bond Count 3 PubChem|[2]

Synthesis Pathway

While specific literature on the synthesis of N-Methyl-N-(4-thien-2-ylbenzyl)amine is not
readily available, a highly plausible and efficient method is a two-step process involving a
Suzuki coupling followed by reductive amination. An alternative, more direct approach is the
reductive amination of the corresponding aldehyde.

Proposed Synthesis Route: Reductive Amination

A direct and widely used method for synthesizing secondary and tertiary amines is reductive
amination.[3][4] This approach involves the reaction of an aldehyde with an amine to form an
intermediate imine, which is then reduced in situ to the target amine.
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Caption: Synthetic workflow for N-Methyl-N-(4-thien-2-ylbenzyl)amine via reductive
amination.

Detailed Experimental Protocol: Reductive Amination

Materials:

e 4-(Thiophen-2-yl)benzaldehyde

o Methylamine (as a solution in THF or as hydrochloride salt)
e Sodium triacetoxyborohydride (NaBH(OAC)3)

e Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

o Acetic acid (catalytic amount)

» Saturated sodium bicarbonate solution

e Brine
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e Anhydrous magnesium sulfate (MgSQa)

 Silica gel for column chromatography

e Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:

e To a solution of 4-(thiophen-2-yl)benzaldehyde (1.0 eq) in anhydrous DCM, add methylamine
(1.2 eq).

e Add a catalytic amount of glacial acetic acid to the mixture to facilitate imine formation.
 Stir the reaction mixture at room temperature for 1-2 hours.
e Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.

» Allow the reaction to proceed at room temperature for 12-24 hours, monitoring completion by
Thin Layer Chromatography (TLC).

o Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate
solution.

o Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
e Combine the organic layers, wash with brine, dry over anhydrous MgSOa, and filter.
» Concentrate the filtrate under reduced pressure to obtain the crude product.

» Purify the crude product by flash column chromatography on silica gel using an appropriate
solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-Methyl-N-(4-
thien-2-ylbenzyl)amine.

Characterization Data (Predicted)

As experimental spectra for this specific molecule are not widely published, the following data
are predicted based on the analysis of its structure and comparison with similar compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation. The expected chemical shifts ()
are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 2: Predicted *H NMR Spectral Data (in CDClI3)

. Predicted Chemical Predicted Predicted Coupling

Proton Assignment . L
Shift (6, ppm) Multiplicity Constant (J, Hz)

Ar-H (Thiophene) 7.20-7.40 m
Ar-H (Benzene) 7.35-7.60 m (AA'BB' system) ~8.0
Ar-CHz-N ~3.60 S
N-CHs ~2.30 S
N-H (amine) ~1.80 brs

Table 3: Predicted 3C NMR Spectral Data (in CDCIs)

Carbon Assignment Predicted Chemical Shift (6, ppm)
C=C (Thiophene) 123.0-128.0

C=C (Benzene) 127.0-130.0

C-S (Thiophene) ~143.0

C-C (ipso-Benzene) ~135.0, ~140.0

Ar-CHz2-N ~58.0

N-CHs ~36.0

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As a tertiary
amine, N-Methyl-N-(4-thien-2-ylbenzyl)amine will not show N-H stretching bands.[5][6]
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Table 4: Predicted IR Absorption Bands

Predicted Wavenumber

Functional Group Intensity
(cm™)

C-H stretch (Aromatic) 3100 - 3000 Medium

C-H stretch (Aliphatic, CHs & )
2980 - 2850 Medium

CH?2)

C=C stretch (Aromatic Rings) 1600, 1500, 1450 Medium-Strong

C-N stretch (Aliphatic Amine) 1250 - 1020 Medium

C-S stretch (Thiophene) 850 - 700 Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments.

Table 5: Predicted Mass Spectrometry Data (Electron lonization)

m/z Value Assignment

203 [M]* (Molecular lon)
188 [M - CH3]*

121 [Thienyl-CeHa-CH2]*
91 [C7H7]* (Tropylium ion)
44 [CH2=N*H-CH3]

Experimental Workflows and Biological Pathways
Characterization Workflow

A logical workflow is essential for the comprehensive characterization of a newly synthesized
compound.
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Caption: A standard workflow for the analytical characterization of the synthesized compound.

Potential Biological Activity and Signaling Pathways

Derivatives of benzylamine and thiophene are known to exhibit a wide range of biological
activities, including antimicrobial, antifungal, and anticancer properties.[7][8][9] For instance,
some benzamide derivatives act as inhibitors of the bacterial cell division protein FtsZ, making
it a promising target for new antibiotics.[8] A hypothetical signaling pathway illustrating this
mechanism is presented below.
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Caption: Hypothetical inhibition of bacterial cell division by targeting the FtsZ protein.

Conclusion
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N-Methyl-N-(4-thien-2-ylbenzyl)amine represents a molecule with significant potential for
further investigation, particularly in the field of drug discovery. This guide has outlined its core
chemical properties, a robust synthetic strategy via reductive amination, and a predicted
spectroscopic profile for its characterization. The potential for this class of compounds to exhibit
valuable biological activities, such as antimicrobial action, warrants further experimental
validation. The provided protocols and workflows serve as a foundational resource for
researchers aiming to synthesize, characterize, and evaluate this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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